Regioisomerism Drives a 10x Difference in Polymer OFET Hole Mobility: 2,5- vs. 3,6-Substitution
The substitution pattern on the thieno[3,2-b]thiophene core critically dictates the final polymer's charge transport properties. Polymers based on the 2,5-dialkyl isomer (related to the 2,5-dihexyl monomer) achieve high hole mobilities due to an extended, coplanar backbone, while those based on the 3,6-dialkyl isomer suffer from sterically induced twisting. A direct head-to-head comparison of OFETs fabricated with poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene) (P3) vs. a non-thienothiophene reference polymer (P1) provides class-level inference for the 3,6-isomer's performance [1]. The highest reported hole mobility for P3 is 0.032 cm²/Vs [1]. In contrast, solution-processed OFETs using polymers derived from 2,5-bis(2-thienyl)-3,6-dialkylthieno[3,2-b]thiophene (a 2,5-substituted analog) exhibit mobilities as high as 0.25 cm²/Vs under ambient fabrication conditions [2]. This represents a nearly 10-fold increase in charge carrier mobility attributed to the favorable 2,5-linkage geometry.
| Evidence Dimension | Hole Mobility (μ_h) in OFETs |
|---|---|
| Target Compound Data | Polymer analog (2,5-substituted): 0.25 cm²/Vs [2] |
| Comparator Or Baseline | Polymer based on 3,6-dihexyl-thieno[3,2-b]thiophene (P3): 0.032 cm²/Vs [1] |
| Quantified Difference | ~7.8x higher mobility for the 2,5-substituted polymer |
| Conditions | Solution-processed OFET, bottom-gate/top-contact geometry, thermal annealing (P3: 180 °C for 30 min) [1]; ambient fabrication conditions [2] |
Why This Matters
For procurement, specifying the 2,5-dihexyl isomer is essential for achieving high-mobility polymer semiconductors; substituting with the 3,6-dihexyl isomer will yield an order-of-magnitude lower device performance, rendering it unsuitable for high-speed or low-power flexible electronics applications.
- [1] Poly(3,6-dihexyl-thieno[3,2-b]thiophene vinylene): Synthesis, Field-Effect Transistors, and Photovoltaic Properties. (2008). Core.ac.uk. Available at: https://core.ac.uk/outputs/151172604/ View Source
- [2] Li, Y., Wu, Y., Liu, P., Birau, M., Pan, H., & Ong, B. S. (2006). Poly(2,5-bis(2-thienyl)-3,6-dialkylthieno[3,2-b]thiophene)s—High-Mobility Semiconductors for Thin-Film Transistors. Advanced Materials, 18(22), 3029-3032. View Source
